1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6th position and a trifluoromethyl ketone group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridine-3-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the continuous production of this compound can be achieved using a flow reactor system. This method allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The process involves the use of automated systems to mix reactants and control temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pyridine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
1-(6-Chloropyridin-3-yl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical reactivity and biological activity.
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanol: The alcohol derivative, which has different physical and chemical properties.
6-Chloropyridin-3-ylboronic acid: Contains a boronic acid group instead of the trifluoromethyl ketone, used in different types of chemical reactions.
The unique combination of the trifluoromethyl ketone group and the chloropyridine ring in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPJJBWXFXEFFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601572 | |
Record name | 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150698-72-9 | |
Record name | 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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